molecular formula C7H8N4O3 B1274953 3-Amino-5-nitrobenzohydrazide CAS No. 205652-98-8

3-Amino-5-nitrobenzohydrazide

Cat. No. B1274953
CAS RN: 205652-98-8
M. Wt: 196.16 g/mol
InChI Key: UPGOATGNVSQRAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Amino-5-nitrobenzohydrazide involves various organic chemistry techniques. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester is achieved through a Fischer esterification reaction, which is a straightforward method that can be performed in an introductory organic chemistry course . Similarly, the synthesis of nitro and amino derivatives of certain dibenzo[c,h][1,6]naphthyridin-6-ones involves the substitution of methoxyl groups with nitro substituents, which is hypothesized to retain biological activity . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds with amino and nitro groups is often characterized by techniques such as X-ray diffraction and NMR spectroscopy. For example, the crystal structure of 5-amino-2-nitrobenzoic acid was determined using X-ray diffraction, revealing a monoclinic space group and the presence of intermolecular hydrogen bonds . These structural features are crucial for understanding the chemical behavior and reactivity of such compounds. The molecular structure of this compound would likely exhibit similar characteristics, such as hydrogen bonding and a polarized electronic structure.

Chemical Reactions Analysis

The chemical reactivity of compounds with amino and nitro groups can be complex due to the presence of multiple reactive sites. For instance, the conversion of 5-amino-1-(2-nitroaryl)-1,2,3-triazolines into 1-alkyl-2-aminobenzimidazoles involves a thermal rearrangement followed by nitrogen elimination and reduction of the nitro group . The reactivity of this compound would be influenced by the presence of both the amino and nitro groups, which can participate in various chemical reactions, including hydrogen bonding and electron transfer processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to this compound are influenced by their molecular structure. For example, the presence of hydrogen bonds can affect the melting point, solubility, and crystal packing of the compounds . The nitro group is a strong electron-withdrawing group, which can impact the acidity of adjacent functional groups and the overall stability of the molecule. The amino group, on the other hand, can act as a hydrogen bond donor, affecting the compound's solubility and reactivity . These properties are essential for the practical application of such compounds in various fields.

Scientific Research Applications

Corrosion Inhibition

A study by Al-Baghdadi et al. (2018) explored the corrosion inhibition effectiveness of a compound related to 3-Amino-5-nitrobenzohydrazide, specifically 3-nitro-5-(2-amino-1,3,4-thiadiazolyl)nitrobenzene (NATN), on mild steel in hydrochloric acid media. This compound demonstrated a high corrosion inhibition rate, highlighting its potential as a corrosion inhibitor in acidic environments (Al-Baghdadi et al., 2018).

Synthesis of Stable Isotope-Labeled Derivatives

Delatour et al. (2003) developed a method for preparing carbon-13-labeled derivatives of nitrofuran metabolites, including this compound derivatives. This method is vital for quantifying trace levels of nitrofuran residues in foods, utilizing techniques like liquid chromatography-tandem mass spectrometry (Delatour et al., 2003).

Chiral Pincer Complex Synthesis

Yang et al. (2011) described the synthesis of chiral 3-(2′-imidazolinyl)anilines, a process involving the conversion of carboxyl and nitro groups in 3-nitrobenzoic acid to chiral imidazoline and amine. This synthesis is critical for creating chiral PCN pincer Pd(II) and Ni(II) complexes with aryl-based aminophosphine–imidazoline ligands, which have applications in asymmetric catalysis (Yang et al., 2011).

Degradation Studies

Gibson and Green (1965) investigated the alkaline and acidic degradation of 3-amino-1,2,3-benzotriazin-4-one, a compound structurally related to this compound. Understanding the degradation pathways of such compounds is important for their safe handling and environmental impact assessment (Gibson & Green, 1965).

Formation of DNA Adducts

Herreno-saenz et al. (1993) studied the formation of DNA adducts with 3-nitrobenzo[a]pyrene, a process involving the reaction of N-hydroxy-3-amino derivatives with DNA. This research is significant for understanding the mutagenic and carcinogenic potential of nitro compounds (Herreno-saenz et al., 1993).

Industrial Synthesis Applications

Qun (2010) discussed the industrial applications of 3-aminobenzoic acid, including its use in the synthesis of azo dyes and pharmaceuticals. The study highlights the various production methods and their efficiencies, shedding light on the industrial significance of related compounds like this compound (Qun, 2010).

Safety and Hazards

The safety data sheet for 3-Amino-5-nitrobenzohydrazide suggests that personal protective equipment/face protection should be worn, adequate ventilation should be ensured, and dust formation should be avoided .

Relevant Papers There are several papers related to this compound. One discusses the synthesis, characterization, and nonlinear optical properties of copper (II) ligand Schiff base complexes derived from 3-Nitrobenzohydrazide . Another paper discusses the design, synthesis, biological evaluation, and molecular docking studies of 4-Nitrobenzohydrazide derivatives as potential anticancer agents .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Amino-5-nitrobenzohydrazide plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain nitro compounds, which can influence its reactivity and stability . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can affect the compound’s biochemical behavior.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding often involves interactions with the active sites of enzymes, thereby modulating their activity. Furthermore, this compound can influence gene expression by interacting with DNA and RNA, leading to changes in transcriptional and post-transcriptional regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and metabolic disturbances .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . It can influence the levels of metabolites within cells, thereby affecting overall cellular metabolism. The compound’s interactions with key metabolic enzymes can lead to changes in the production and utilization of metabolic intermediates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can affect its biochemical activity, as it may interact with different biomolecules depending on its subcellular environment .

properties

IUPAC Name

3-amino-5-nitrobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O3/c8-5-1-4(7(12)10-9)2-6(3-5)11(13)14/h1-3H,8-9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGOATGNVSQRAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)[N+](=O)[O-])C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395791
Record name 3-Amino-5-nitrobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

205652-98-8
Record name 3-Amino-5-nitrobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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